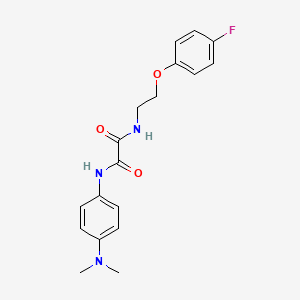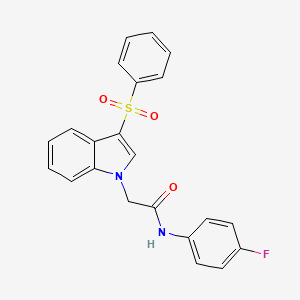
N-(4-fluorophenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, commonly known as FIIN-4, is a small molecule inhibitor that targets the cysteine residue of the oncogenic kinase FGFR. FIIN-4 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Immunomodulating Effects
N-(4-fluorophenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, also referred to as CL 259,763 in some studies, demonstrates significant potential in modulating the immune response to tumors. Research has shown that this compound can modify the reactivity of lymphoid cell populations affected by tumor growth. It has been observed to augment the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, leading to an increase in tumor cell destruction. Furthermore, CL 259,763 enhances macrophage inhibitory effects on tumor cell growth in vitro, with "activated" macrophages detectable in peritoneal exudates of treated mice, exhibiting peak activity around seven days post-administration. This compound also shows promise in restoring alloreactivity of lymphocytes in immunodepressed mice and has been found to increase the release of IL-1 and IL-2-like factors in culture, as well as colony-stimulating factor in sera from treated mice. Its immunoadjuvant effects were evident when administered with an inactivated L1210 leukemia vaccine, and it enhanced the effectiveness of cytotoxic chemotherapy in mice challenged with P388 murine leukemia (Wang et al., 2004).
Enhancement of Cytolytic T-Lymphocyte Response
In another study, CL 259,763 was found to enhance the induction of a cytolytic T-lymphocyte response to murine MBL-2 leukemia in its syngeneic host, a system that normally shows minimal reactivity to the tumor. The compound also augmented lytic activity of cytolytic T-lymphocytes to virus-infected targets in both viral antigen-primed and cyclosporin A-impaired mice. Additionally, it recovered alloreactive cytolytic T-lymphocyte activity in animals compromised by plasmacytomas or anticancer drugs like cyclophosphamide and 5-fluorouracil. This suggests the effectiveness of CL 259,763 in potentiating immune responses to weak antigens and restoring alloreactivity, thus sparing the immunotoxicity associated with cytotoxic drug administration and tumor growth (Wang et al., 1988).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways due to their broad biological activity . The downstream effects would depend on the specific pathways affected.
Result of Action
Given the broad biological activity of indole derivatives , it can be expected that this compound would have a range of effects at the molecular and cellular level.
properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S/c23-16-10-12-17(13-11-16)24-22(26)15-25-14-21(19-8-4-5-9-20(19)25)29(27,28)18-6-2-1-3-7-18/h1-14H,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGNQUJLFDEBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

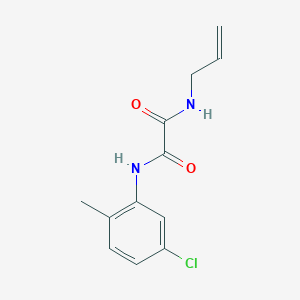
![1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2958882.png)
![Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2958883.png)
![3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2958885.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2958886.png)

![2-ethoxy-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2958890.png)
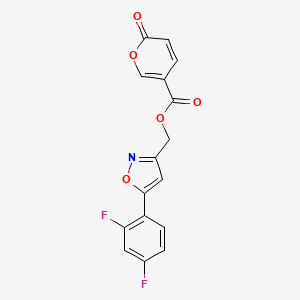
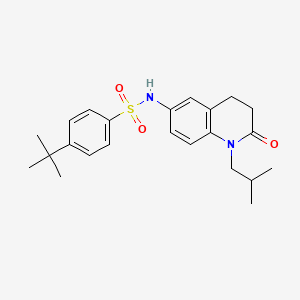
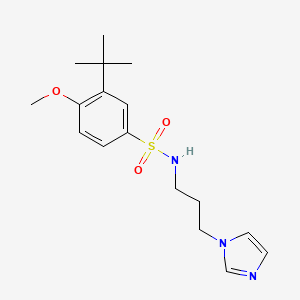

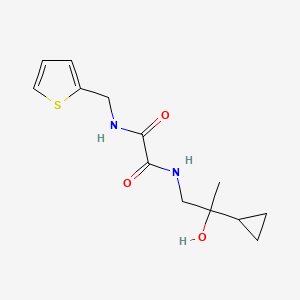
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide](/img/structure/B2958902.png)
